Cas no 1006-12-8 (6H-Purine-6-thione,3,9-dihydro-3-methyl-)

6H-Purine-6-thione,3,9-dihydro-3-methyl- 化学的及び物理的性質
名前と識別子
-
- 6H-Purine-6-thione,3,9-dihydro-3-methyl-
- 3,7-Dihydro-3-methyl-6H-purine-6-thione
- 3-METHYL-3H- PURINE-6(9H)- THIONE
- 3-methyl-7H-purine-6-thione
- 3-methyl-3,7(9)-dihydro-purine-6-thione
- 3-Methyl-6-mercaptopurin
- 3-Methyl-6-thiohypoxanthin
- 3-Methyl-6-thioxopurine
- 3-Methylhypothioxanthin
- 3-Methylhypothioxanthine
- 3-Methyl-purin-6-thion
- 6H-Purine-6-thione, 3,7-dihydro-3-methyl-
- 6H-Purine-6-thione,7-dihydro-3-methyl-
- 6-Thioxo-3-methyl-purin
- AC1N84HM
- CTK8G4143
- NSC62621
- Purine-6(3H)-thione, 3-methyl-
- 3,9-Dihydro-3-methyl-6H-purine-6-thione
- NSC 62621
- 3-methyl-3,9-dihydro-6H-purine-6-thione
- 6H-Purine-6-thione, 3,9-dihydro-3-methyl-
- 3-Methylthiohypoxanthine
- AYDCZHIGNMCFPK-UHFFFAOYSA-N
- NSC-62621
- CS-0100712
- DTXSID80401839
- 3-Methyl-3,7-dihydro-6H-purine-6-thione #
- A855460
- 1006-12-8
- 3-Methyl-3H-purine-6(9H)-thione
-
- インチ: InChI=1S/C6H6N4S/c1-10-3-9-6(11)4-5(10)8-2-7-4/h2-3H,1H3,(H,7,8)
- InChIKey: AYDCZHIGNMCFPK-UHFFFAOYSA-N
- ほほえんだ: CN1C2=C(N=CN2)C(=S)N=C1
計算された属性
- せいみつぶんしりょう: 165.02365
- どういたいしつりょう: 166.031317
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 76.4
- 疎水性パラメータ計算基準値(XlogP): 0.3
じっけんとくせい
- 密度みつど: 1.58±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 322-323°C(ぶんかい)
- ふってん: 453.7°Cat760mmHg
- フラッシュポイント: 228.2°C
- 屈折率: 1.814
- ようかいど: 微溶性(2.2 g/l)(25ºC)、
- PSA: 44.28
- LogP: 1.02590
6H-Purine-6-thione,3,9-dihydro-3-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM330458-1g |
3-Methyl-3,9-dihydro-6H-purine-6-thione |
1006-12-8 | 95%+ | 1g |
$1697 | 2023-02-03 | |
Ambeed | A1194058-1g |
3-Methyl-3H-purine-6(9H)-thione |
1006-12-8 | 98% | 1g |
$1523.0 | 2024-08-02 |
6H-Purine-6-thione,3,9-dihydro-3-methyl- 関連文献
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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2. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
6H-Purine-6-thione,3,9-dihydro-3-methyl-に関する追加情報
6H-Purine-6-thione, 3,9-dihydro-3-methyl- (CAS No. 1006-12-8): A Comprehensive Overview
6H-Purine-6-thione, 3,9-dihydro-3-methyl-, also known by its CAS registry number 1006-12-8, is a biologically significant compound with a unique chemical structure. This compound belongs to the purine thione family and has garnered attention in various fields of research, including pharmacology, biochemistry, and drug discovery. The molecule is characterized by its purine-like framework with a thione group at the sixth position and a methyl substituent at the third position of the dihydro structure. This configuration imparts distinct chemical and biological properties to the compound.
The purine thione core of this molecule is structurally analogous to naturally occurring purines such as adenine and guanine, which are essential components of nucleic acids. However, the presence of the thione group (C=S) instead of an amine group (NH) at the sixth position introduces unique reactivity and functional properties. This modification has been exploited in various applications, particularly in the development of antiviral agents and anticancer drugs. Recent studies have highlighted the potential of 6H-purine-6-thione derivatives as inhibitors of key enzymes involved in viral replication and cancer cell proliferation.
One of the most notable applications of 6H-purine-6-thione, 3,9-dihydro-3-methyl- is its role as a lead compound in drug design. Researchers have synthesized numerous derivatives by modifying the methyl group or introducing additional substituents at various positions on the purine ring. These derivatives have been tested for their ability to target specific biological pathways. For instance, certain analogs have shown potent activity against human immunodeficiency virus (HIV) by inhibiting reverse transcriptase enzymes. Similarly, other derivatives have demonstrated cytotoxic effects on cancer cells without significantly affecting normal cells, making them promising candidates for targeted cancer therapy.
The synthesis of 6H-purine-6-thione derivatives has also been a focal point of recent research. Traditional methods involve multi-step reactions with varying yields and complexities. However, advancements in organic chemistry have led to the development of more efficient synthetic routes. For example, microwave-assisted synthesis has been employed to streamline the preparation process, resulting in higher yields and improved purity. These innovations have facilitated large-scale production of these compounds for preclinical testing.
In addition to its pharmacological applications, 6H-purine-6-thione, 3,9-dihydro-3-methyl- has been studied for its potential in biological imaging and sensor development. The compound's ability to fluoresce under specific conditions makes it a valuable tool for tracking cellular processes in real-time. Researchers have utilized this property to develop sensors for detecting metal ions or monitoring enzymatic activities within living cells.
From a structural perspective, the dihydro configuration at positions 3 and 9 introduces rigidity into the molecule while maintaining some degree of flexibility. This balance is crucial for enabling interactions with biological targets such as proteins or nucleic acids. Computational studies using molecular docking simulations have provided insights into how these interactions occur at atomic levels. Such studies have guided further modifications to enhance binding affinity and selectivity.
The study of purine thiones like CAS No. 1006-12-8 has also contributed to our understanding of nucleic acid chemistry and biology. By mimicking natural purines yet offering distinct functional groups for chemical manipulation, these compounds serve as valuable tools for probing cellular mechanisms. For example, they can be used as inhibitors or competitors in biochemical assays to study nucleotide metabolism or DNA repair pathways.
Looking ahead, ongoing research aims to expand the utility of 6H-purine-6-thione derivatives across diverse fields. Potential areas include their use as gene editing agents, where their ability to bind DNA or RNA could facilitate precise modifications. Additionally, their role in developing novel antibiotics targeting emerging drug-resistant pathogens is being explored.
In conclusion, CAS No. 1006-12-8, or 6H-purine-6-thione, 3,9-dihydro-3-methyl-, represents a versatile compound with significant potential in drug discovery and biotechnology applications. Its unique chemical structure provides a foundation for designing innovative therapies while ongoing research continues to uncover new possibilities for its use.
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